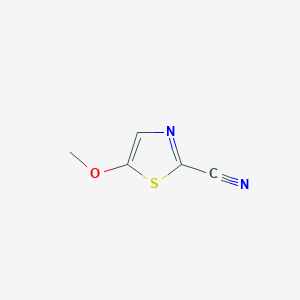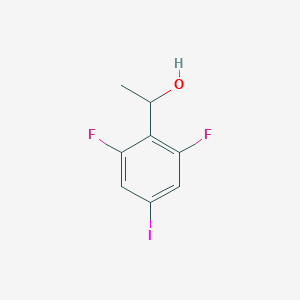
1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol
概要
説明
1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7F2IO It is characterized by the presence of two fluorine atoms and one iodine atom attached to a phenyl ring, with an ethanol group at the para position
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,6-difluoro-4-iodobenzaldehyde with a suitable reducing agent, such as sodium borohydride, in an alcohol solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2,6-Difluoro-4-iodo-phenyl)-ethanone or 1-(2,6-Difluoro-4-iodo-phenyl)-ethanal.
Reduction: Formation of 1-(2,6-Difluoro-4-iodo-phenyl)-ethane.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
科学的研究の応用
1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence its binding affinity and selectivity towards molecular targets. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
類似化合物との比較
1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol can be compared with other similar compounds, such as:
1-(2,6-Difluoro-4-chloro-phenyl)-ethanol: Similar structure but with a chlorine atom instead of iodine.
1-(2,6-Difluoro-4-bromo-phenyl)-ethanol: Similar structure but with a bromine atom instead of iodine.
1-(2,6-Difluoro-4-methyl-phenyl)-ethanol: Similar structure but with a methyl group instead of iodine.
特性
分子式 |
C8H7F2IO |
|---|---|
分子量 |
284.04 g/mol |
IUPAC名 |
1-(2,6-difluoro-4-iodophenyl)ethanol |
InChI |
InChI=1S/C8H7F2IO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-4,12H,1H3 |
InChIキー |
QXAKTKAYGYFQHH-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=C1F)I)F)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
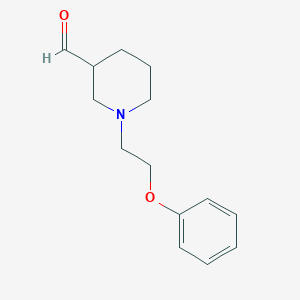
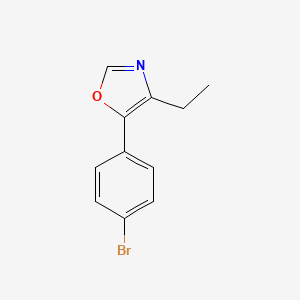
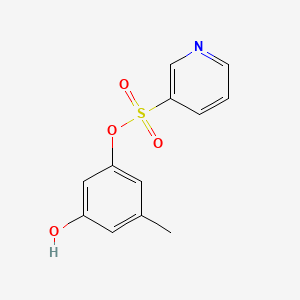
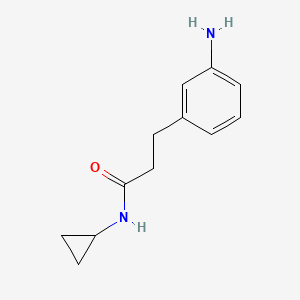
![Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate](/img/structure/B8274941.png)
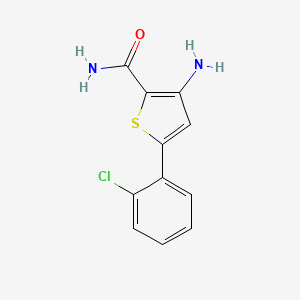
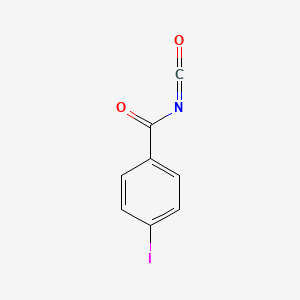
![Methyl 2-[(tert-butoxycarbonyl)amino]-6-chloropyridine-3-carboxylate](/img/structure/B8274960.png)
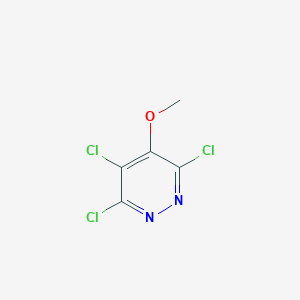
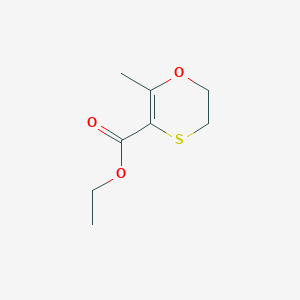
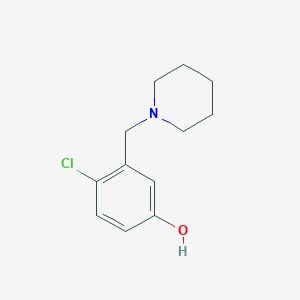
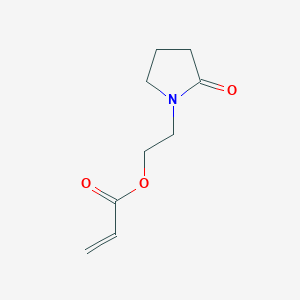
![7-Aminopyrido[4,3-d]pyrimidine 7w](/img/structure/B8275007.png)
